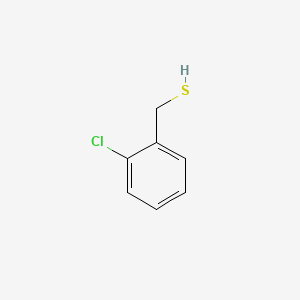

2-Chlorobenzenemethanethiol

Übersicht

Beschreibung

2-Chlorbenzolmethanthiol, auch bekannt als 2-Chlorbenzylmercaptan, ist eine organische Schwefelverbindung mit der Summenformel C7H7ClS. Es zeichnet sich durch das Vorhandensein einer Thiolgruppe (-SH) aus, die an einen Benzolring gebunden ist, der an der ortho-Position mit einem Chloratom substituiert ist. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in der organischen Synthese und Forschung verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

2-Chlorbenzolmethanthiol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2-Chlorbenzylchlorid mit Natriumhydrogensulfid (NaHS) in Gegenwart eines geeigneten Lösungsmittels wie Ethanol. Die Reaktion verläuft typischerweise unter Rückflussbedingungen, was zur Bildung von 2-Chlorbenzolmethanthiol führt .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 2-Chlorbenzolmethanthiol ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlorbenzolmethanthiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um den entsprechenden Benzylalkohol zu bilden.

Substitution: Das Chloratom kann durch andere Nukleophile, wie Amine oder Alkoxide, substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Hauptprodukte

Oxidation: Disulfide (R-S-S-R) oder Sulfonsäuren (R-SO3H).

Reduktion: Benzylalkohol (C6H5CH2OH).

Substitution: Verschiedene substituierte Benzyl-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

2-Chlorbenzolmethanthiol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann verwendet werden, um Proteine und Peptide durch Thiol-Disulfid-Austauschreaktionen zu modifizieren.

Medizin: Die Forschung zu potenziellen therapeutischen Anwendungen, wie z. B. Medikamententrägersystemen, ist im Gange.

Wirkmechanismus

Der Wirkmechanismus von 2-Chlorbenzolmethanthiol beinhaltet seine Reaktivität mit verschiedenen molekularen Zielstrukturen. Die Thiolgruppe kann kovalente Bindungen mit elektrophilen Zentren in Proteinen und anderen Biomolekülen bilden, was zu Modifikationen führt, die ihre Funktion verändern können. Das Chloratom kann auch an nukleophilen Substitutionsreaktionen teilnehmen, was das Reaktivitätsprofil der Verbindung weiter erweitert .

Wissenschaftliche Forschungsanwendungen

2-Chlorobenzenemethanethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify proteins and peptides through thiol-disulfide exchange reactions.

Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.

Wirkmechanismus

The mechanism of action of 2-Chlorobenzenemethanethiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that can alter their function. The chlorine atom can also participate in nucleophilic substitution reactions, further expanding the compound’s reactivity profile .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Chlorbenzolmethanthiol: Ähnliche Struktur, aber mit dem Chloratom in der para-Position.

2-Furanmethanthiol: Enthält einen Furanring anstelle eines Benzolrings.

2-Phenylethanthiol: Hat eine Ethylgruppe anstelle einer Methylengruppe zwischen dem Benzolring und der Thiolgruppe.

Einzigartigkeit

2-Chlorbenzolmethanthiol ist einzigartig aufgrund der spezifischen Positionierung des Chloratoms und der Thiolgruppe, die im Vergleich zu seinen Analoga eine eindeutige Reaktivität und Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung in verschiedenen synthetischen und Forschungsanwendungen .

Eigenschaften

IUPAC Name |

(2-chlorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFIIZLHSNBNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39718-00-8 | |

| Record name | 2-Chlorobenzyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-chlorotoluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to (2-Chlorophenyl)methanethiol when exposed to air in the presence of selenide catalysts?

A1: (2-Chlorophenyl)methanethiol undergoes air oxidation in the presence of selenide catalysts, resulting in the formation of o,o’-Dichloro dibenzyl disulfide (1). Interestingly, this disulfide can exist in two distinct polymorphic forms, denoted as 1a and 1b []. These polymorphs differ in the spatial arrangement of atoms within the molecule, leading to variations in their crystal structures and physical properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.